molecular formula C11H9BrN2O2 B14026637 Ethyl 3-bromoquinoxaline-2-carboxylate

Ethyl 3-bromoquinoxaline-2-carboxylate

Cat. No.: B14026637
M. Wt: 281.10 g/mol
InChI Key: MNUCQAHHQCZCAV-UHFFFAOYSA-N
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Description

Ethyl 3-bromoquinoxaline-2-carboxylate is a chemical compound with the molecular formula C11H9BrN2O2 It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromoquinoxaline-2-carboxylate typically involves the bromination of quinoxaline derivatives. One common method includes the reaction of quinoxaline-2-carboxylic acid with bromine in the presence of a suitable solvent, followed by esterification with ethanol to yield the ethyl ester . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially incorporating continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromoquinoxaline-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different quinoxaline derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of quinoxaline N-oxides.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-aminoquinoxaline derivatives, while reduction can produce quinoxaline-2-carboxylate.

Scientific Research Applications

Ethyl 3-bromoquinoxaline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-bromoquinoxaline-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom can facilitate binding to these targets, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline-2-carboxylate: Lacks the bromine atom, resulting in different reactivity and applications.

    3-Bromoquinoxaline: Similar structure but without the ester group, affecting its solubility and reactivity.

    Ethyl quinoxaline-2-carboxylate: Similar but without the bromine atom, leading to different chemical properties.

Uniqueness

Ethyl 3-bromoquinoxaline-2-carboxylate is unique due to the presence of both the bromine atom and the ester group, which confer distinct chemical reactivity and potential applications. The bromine atom allows for further functionalization through substitution reactions, while the ester group enhances solubility and facilitates incorporation into various chemical frameworks.

Properties

IUPAC Name

ethyl 3-bromoquinoxaline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-2-16-11(15)9-10(12)14-8-6-4-3-5-7(8)13-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUCQAHHQCZCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2N=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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